2-(Difluoromethyl)-4-iodophenol

Description

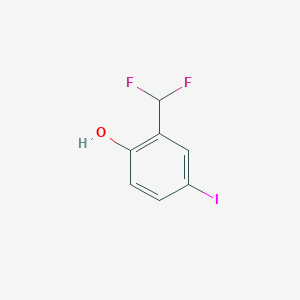

Structure

3D Structure

Properties

Molecular Formula |

C7H5F2IO |

|---|---|

Molecular Weight |

270.01 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-iodophenol |

InChI |

InChI=1S/C7H5F2IO/c8-7(9)5-3-4(10)1-2-6(5)11/h1-3,7,11H |

InChI Key |

FYEHKOLBCJLYHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation of phenol derivatives, which can be achieved using difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenol ring .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-4-iodo-phenol may involve continuous flow processes to ensure high yields and purity. The starting materials are typically derived from commercially available compounds, and the final product is obtained through a series of reactions, including hydrolysis and precipitation .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-iodo-phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include quinones, deiodinated phenols, and substituted phenols with various functional groups .

Scientific Research Applications

2-(Difluoromethyl)-4-iodo-phenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity, including its role as a hydrogen bond donor.

Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-iodo-phenol involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the difluoromethyl group . This property makes it a valuable bioisostere for alcohol, thiol, or amine groups, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens/Functional Groups

Key Findings :

- Iodine enhances molecular weight and polarizability, favoring halogen bonding in crystal structures or protein interactions (e.g., as seen in agrochemical inhibitors like benzovindiflupyr ).

Pharmacological and Agrochemical Relevance

Key Findings :

- Fluorinated phenols, including difluoromethyl derivatives, are prevalent in antifungal agents (e.g., fluxapyroxad) due to their ability to disrupt mitochondrial complex II .

- Iodine in this compound may mimic heavy halogen interactions observed in antipsychotic compounds (e.g., halogen-π interactions in receptor binding ).

Physical-Chemical Properties

Key Findings :

- The difluoromethyl group increases lipophilicity (LogP ~2.8), enhancing membrane permeability compared to amino analogs .

- Iodine contributes to higher molecular weight and van der Waals interactions, as observed in crystal structures of iodophenol derivatives (e.g., C21H24I2N2O2 with a density of 1.840 Mg/m³ ).

Biological Activity

2-(Difluoromethyl)-4-iodophenol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenolic group substituted with both difluoromethyl and iodine groups. This configuration contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive for drug development.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, which can lead to different pharmacological effects:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The difluoromethyl group can enhance the compound's ability to penetrate bacterial membranes, potentially increasing its efficacy against resistant strains.

- Antiparasitic Effects : In the context of antiparasitic activity, analogs of this compound have been evaluated for their effects against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds structurally related to this compound were found to inhibit the growth of this parasite effectively, suggesting a potential therapeutic application in treating parasitic infections .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods, typically involving halogenation and functional group modifications. Recent studies have explored the synthesis of related compounds to assess their biological activities:

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Halogenation of phenolic precursors | Antimicrobial |

| Compound B | Palladium-catalyzed reactions | Antiparasitic |

These derivatives are crucial for understanding how structural variations affect biological activity. For instance, the introduction of different substituents at various positions on the phenolic ring can significantly alter potency and selectivity towards specific biological targets .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Antiparasitic Activity : A study examined the efficacy of a series of phenolic compounds against T. cruzi. The results indicated that compounds with a difluoromethyl group showed enhanced inhibitory effects compared to their non-fluorinated analogs, suggesting that fluorination plays a critical role in their biological activity .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of difluorinated phenols. The findings revealed that this compound exhibited significant activity against various bacterial strains, highlighting its potential as an antimicrobial agent.

Q & A

Basic: What are the preferred synthetic routes for 2-(Difluoromethyl)-4-iodophenol, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves difluoromethylation of a phenolic precursor followed by iodination. A common method uses sodium 2-chloro-2,2-difluoroacetate as the difluoromethyl source, with cesium carbonate as a base in DMF under controlled heating (80–100°C). Subsequent iodination can be achieved via electrophilic substitution using NaI and an oxidizing agent (e.g., chloramine-T) in acidic conditions .

- Optimization Tips :

- Monitor gas evolution (e.g., CO₂) during difluoromethylation using an oil bubbler to ensure safe venting .

- Use anhydrous solvents to minimize side reactions.

- Purify intermediates via column chromatography (hexane/ethyl acetate gradients) to enhance final product purity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

Key techniques include:

- ¹⁹F NMR : To confirm the presence of the difluoromethyl group (–CF₂H). A triplet near δ -120 ppm (²J₃₁P-F ~50 Hz) is characteristic .

- ¹H NMR : The phenolic –OH proton appears as a broad singlet (δ 5.5–6.5 ppm), while aromatic protons show splitting patterns consistent with iodine’s electron-withdrawing effects .

- IR Spectroscopy : A strong O–H stretch (~3300 cm⁻¹) and C–F stretches (1100–1250 cm⁻¹) are diagnostic .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₇H₅F₂IO⁺ = 286.9394).

Basic: How does the stability of this compound vary under different storage conditions, and what handling protocols are recommended?

Answer:

The compound is light-sensitive and prone to decomposition via hydrolysis or oxidation.

- Storage :

- Handling :

- Conduct reactions in dim light or under UV-filtered conditions.

- Use chelating agents (e.g., EDTA) in aqueous buffers to prevent metal-catalyzed degradation .

Advanced: How does the difluoromethyl group influence the compound's interaction with biological targets compared to other fluorinated analogs?

Answer:

The difluoromethyl (–CF₂H) group enhances lipophilicity and metabolic stability compared to monofluorinated or trifluoromethyl analogs. This group also participates in weak hydrogen bonding with enzyme active sites, as shown in studies on similar fluorinated phenols . For example:

- Enzyme Inhibition : The –CF₂H group in this compound may disrupt cytochrome P450 activity by binding to heme iron via halogen interactions, as observed in fluorinated inhibitors .

- SAR Comparison : Analogs with –CF₃ or –F substituents exhibit reduced binding affinity due to steric hindrance or weaker electronic effects .

Advanced: What strategies are effective in resolving contradictions in activity data across different studies involving this compound?

Answer:

- Control Experiments : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables. For instance, discrepancies in IC₅₀ values may arise from solvent polarity effects on solubility .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-(Trifluoromethyl)-4-iodophenol) to identify trends in substituent effects .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile conflicting activity results .

Advanced: What computational approaches are used to predict the reactivity and docking interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction optimization (e.g., iodination regioselectivity) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with fungal lanosterol demethylase) to assess binding stability and residence time .

- QSAR Models : Train models using datasets of fluorinated phenols to predict logP, pKa, and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.